3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid
Description
3-(1-Propyl-1H-benzimidazol-2-yl)propanoic acid (CAS: 943110-43-8) is a benzimidazole derivative with a propyl substituent at the N1 position and a propanoic acid chain at the C2 position. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol . The benzimidazole core enables π-stacking interactions, while the propanoic acid group provides reactivity for esterification or amidation . This compound is studied for applications in coordination chemistry, drug design, and materials science due to its balanced lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQNTMASOBOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid typically involves the reaction of 1-propyl-1H-benzimidazole with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process generally includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications on the Benzimidazole Core
Compound 1 : 3-[5-(Morpholin-4-ylsulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid
- CAS : 731815-69-3
- Molecular Formula : C₁₇H₂₃N₃O₅S
- Molecular Weight : 381.45 g/mol
- Key Features :
- A morpholine sulfonyl group at the benzimidazole’s 5-position enhances polarity and aqueous solubility.
- The sulfonyl group improves polar interactions (e.g., hydrogen bonding), making it suitable for targeting enzymes with hydrophilic active sites .
- Higher molecular weight (381.45 vs. 232.28) reduces membrane permeability compared to the parent compound.
Compound 2 : 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid
- CAS : 717865-09-3
- Molecular Formula : C₁₃H₁₆N₂O₂S
- Molecular Weight : 264.34 g/mol
- Key Features: Replaces the propanoic acid’s oxygen with a thioether group, altering electronic properties and redox stability. Discontinued commercial availability suggests challenges in synthesis or stability .
Compound 3 : 3-(1H-Benzimidazol-2-yl)propanoic acid
Functional Group Variations on the Propanoic Acid Chain
Compound 4 : 3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
- CAS : 49671-84-3
- Molecular Formula : C₁₀H₁₀N₂O₄
- Molecular Weight : 222.20 g/mol
- Key Features: Two hydroxyl groups on the propanoic acid chain increase hydrophilicity and hydrogen-bonding capacity. Lower bioavailability due to reduced lipophilicity compared to the target compound .
Data Table: Structural and Property Comparison
Biological Activity
3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is with a molecular weight of approximately 250.29 g/mol. The compound features a benzimidazole ring linked to a propanoic acid moiety, which is significant for its biological interactions.
1. Antibacterial Activity
Research indicates that 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid exhibits notable antibacterial properties. It has been tested against various bacterial strains, including E. coli, S. aureus, K. pneumoniae, and P. aeruginosa.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. coli | 40 µg/mL | 29 |
| S. aureus | 50 µg/mL | 24 |
| K. pneumoniae | 45 µg/mL | 30 |
| P. aeruginosa | 50 µg/mL | 19 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .
2. Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7).
Case Study: MCF-7 Cell Line
In vitro tests demonstrated that treatment with 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid resulted in:
- Cell Viability Reduction : A significant decline in cell viability was observed at higher concentrations.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, particularly in the S phase of the cell cycle, suggesting that the compound may induce cell cycle arrest and apoptosis .
The biological activity of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways crucial for cell survival and proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Historically significant antibacterial agent |
| Benzothiazole derivatives | Similar bicyclic structure | Known for diverse biological activities |
| 5-Sulfamoylbenzimidazole | Contains a benzimidazole core | Exhibits antifungal properties |
The unique combination of the propanoic acid moiety with the benzimidazole ring in this compound may confer distinct biological activities not present in other similar compounds .
Q & A
Q. What are the standard synthetic routes for 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions .
- Alkylation : Introduction of the propyl group at the 1-position using propyl halides or alkylating agents in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC . Optimization focuses on temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios to minimize by-products like unreacted intermediates or isomers.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How should solubility and stability be evaluated for this compound in aqueous buffers?
- Solubility : Test in PBS (pH 7.4) or DMSO, using UV-Vis spectroscopy to quantify solubility limits. Adjust pH to enhance ionization of the carboxylic acid group .
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., enzymes with benzimidazole-binding sites). The propanoic acid moiety may participate in hydrogen bonding with active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How does structural modification of the propyl group impact biological activity?
- Structure-Activity Relationship (SAR) : Replace the propyl group with shorter (methyl) or branched (isopropyl) chains to assess changes in:
- Lipophilicity : LogP measurements correlate with membrane permeability .
- Enzyme Inhibition : Assay IC₅₀ values against targets like kinases or proteases. Propyl chains may enhance hydrophobic interactions in binding pockets .
Q. How can contradictions in reported synthetic yields or purity be resolved?
- Reproducibility Checks : Validate protocols across labs, controlling variables like solvent grade and inert atmosphere .
- Advanced Analytics : Use LC-MS/MS to identify trace impurities (e.g., N-oxide by-products) that affect yield calculations .
Q. What mechanistic insights explain the compound’s degradation under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
